molecular formula C15H18N4O2 B2583508 N-(2-(dimethylamino)ethyl)-4-(pyrimidin-2-yloxy)benzamide CAS No. 1334370-32-9

N-(2-(dimethylamino)ethyl)-4-(pyrimidin-2-yloxy)benzamide

Cat. No.: B2583508
CAS No.: 1334370-32-9
M. Wt: 286.335
InChI Key: CJHFTIRWHKPXOY-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-4-(pyrimidin-2-yloxy)benzamide is a chemical compound of interest in medicinal chemistry and biochemical research. Its structure incorporates a benzamide core linked to a pyrimidine ring via an ether bond and a dimethylaminoethyl side chain. This molecular architecture is commonly explored in the development of kinase inhibitors . The pyrimidine moiety is a privileged scaffold in drug discovery, frequently found in molecules designed to target a range of kinases and other enzymes . Similarly, the N-(2-(dimethylamino)ethyl) side chain is a feature present in various bioactive molecules and is known to influence the physicochemical properties and receptor binding characteristics of a compound . As such, this benzamide derivative serves as a valuable building block or intermediate for researchers investigating new therapeutic agents, particularly in oncology and signal transduction pathways. The compound is provided for non-human research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-19(2)11-10-16-14(20)12-4-6-13(7-5-12)21-15-17-8-3-9-18-15/h3-9H,10-11H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHFTIRWHKPXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=C(C=C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-4-(pyrimidin-2-yloxy)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrimidin-2-yloxy intermediate: This step involves the reaction of a pyrimidine derivative with an appropriate leaving group, such as a halide, to form the pyrimidin-2-yloxy moiety.

    Coupling with benzamide: The pyrimidin-2-yloxy intermediate is then coupled with a benzamide derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the dimethylaminoethyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-4-(pyrimidin-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can lead to the formation of reduced analogs.

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-4-(pyrimidin-2-yloxy)benzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in the study of biological pathways and as a probe to investigate cellular processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-4-(pyrimidin-2-yloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing the associated biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(dimethylamino)ethyl)-4-(pyrimidin-2-yloxy)benzamide with structurally related benzamide derivatives, focusing on their pharmacological targets, binding affinities, and functional groups.

EGFR-Targeting Benzamides ()

Compounds such as 2,6-dichloro-N-(2-(2-(4-hydroxypiperidin-1-yl)pyrimidin-4-ylamino)pyridin-4-yl)benzamide (Compound 2) and its analogs are potent EGFR inhibitors, particularly effective against T790M-mutated EGFR. Key differences include:

  • Substituent Variation : The target compound lacks the dichlorobenzamide and hydroxypiperidine groups present in Compound 2, which are critical for EGFR binding and kinase inhibition.
  • Side Chain: The dimethylaminoethyl group in the target compound may enhance solubility compared to the pyridine-linked hydroxypiperidine in Compound 2.
  • Activity: Compound 2 exhibits nanomolar IC₅₀ values against EGFR mutants, while the target compound’s activity remains uncharacterized in the evidence.

Sigma Receptor-Binding Benzamides ()

Radioiodinated benzamides like [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) show high affinity for sigma receptors (Kd = 5.80 nM for sigma-1). Comparisons include:

  • Receptor Specificity : The target compound’s pyrimidinyloxy group differentiates it from the iodinated/methoxy substituents in sigma ligands, suggesting divergent receptor interactions.
  • Therapeutic Potential: Sigma-binding benzamides inhibit prostate tumor growth in vitro (e.g., 50% colony inhibition at 10 µM for PIMBA), but the target compound’s anti-cancer efficacy is unexplored .

Thiourea-Linked Benzamides ()

2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide features a thiourea bridge instead of a pyrimidinyloxy group.

Pyrrolidine-Containing Benzamides ()

Complex triazine-linked benzamides with pyrrolidine groups (e.g., N-{4-[(4-dimethylamino-benzylidene)amino]-6-...-pyrrolidin-1-yl-butylamide) emphasize the role of bulky substituents in multi-target interactions, contrasting with the simpler dimethylaminoethyl chain in the target compound.

Ethoxybenzamide Derivatives ()

N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]-4-ethoxybenzamide (C₁₆H₁₉N₃O₄) shares a benzamide core but replaces the pyrimidinyloxy group with a dioxopyrimidine moiety. This modification likely alters solubility and metabolic stability due to increased hydrophobicity.

Critical Analysis of Structural Determinants

  • Dimethylaminoethyl Side Chain: Enhances solubility and possibly blood-brain barrier penetration compared to piperidinyl or pyrrolidinyl groups in sigma ligands .
  • Lack of Halogenation : Unlike iodinated or chlorinated analogs (), the target compound may exhibit lower receptor affinity but improved metabolic stability.

Biological Activity

N-(2-(dimethylamino)ethyl)-4-(pyrimidin-2-yloxy)benzamide (CAS No. 1334370-32-9) is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its structure features a benzamide core linked to a pyrimidin-2-yloxy group and a dimethylaminoethyl side chain, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound primarily acts as an inhibitor targeting specific protein kinases, particularly serine/threonine kinases such as PLK4 (Polo-like kinase 4). PLK4 plays a critical role in cell cycle regulation and centrosome duplication, making it a significant target in cancer therapy. Inhibition of PLK4 can lead to disruptions in mitotic processes, ultimately resulting in cancer cell death.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. For instance, studies have shown that this compound can effectively inhibit the proliferation of various cancer cell lines through its action on PLK4. The inhibition leads to mitotic defects and apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .

Enzyme Inhibition

In addition to its kinase inhibitory activity, this compound has been evaluated for its effects on other enzymes involved in cellular processes. For example, it has been reported to inhibit lysosomal phospholipase A2 (LPLA2), which is implicated in phospholipid metabolism and related pathologies such as phospholipidosis. This inhibition could have implications for drug-induced toxicity assessments .

Case Studies

  • PLK4 Inhibition : A study demonstrated that this compound effectively inhibited PLK4 activity in vitro, resulting in reduced cell viability in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound's IC50 values were reported to be in the low micromolar range, indicating potent activity.
  • Toxicology Studies : Another investigation assessed the compound's safety profile by evaluating its effects on normal human cell lines. The results indicated that while the compound exhibited significant anticancer activity, it also showed selective toxicity towards cancer cells over normal cells, highlighting its therapeutic potential with minimized side effects .

Data Tables

Property Value
IUPAC NameN-[2-(dimethylamino)ethyl]-4-pyrimidin-2-yloxybenzamide
CAS Number1334370-32-9
Molecular FormulaC15H18N4O2
Mechanism of ActionPLK4 Inhibition
IC50 (A549 Cell Line)Low micromolar range
SelectivityHigher toxicity towards cancer cells than normal cells

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